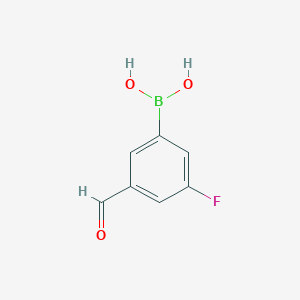

Acide 3-fluoro-5-formylphénylboronique

Vue d'ensemble

Description

3-Fluoro-5-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a formyl group

Applications De Recherche Scientifique

3-Fluoro-5-formylphenylboronic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

3-Fluoro-5-formylphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions , which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of these compounds are the organic groups involved in the coupling reaction .

Mode of Action

The mode of action of 3-Fluoro-5-formylphenylboronic acid involves its interaction with its targets in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Fluoro-5-formylphenylboronic acid are those involved in the Suzuki–Miyaura coupling reaction . This reaction enables the formation of carbon–carbon bonds, which are fundamental to organic chemistry and biochemistry . The downstream effects of this reaction include the synthesis of various organic compounds .

Pharmacokinetics

Organoboron compounds are generally considered to be relatively stable, readily prepared, and environmentally benign . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of the action of 3-Fluoro-5-formylphenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds . For example, it has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Action Environment

The action of 3-Fluoro-5-formylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . , and that it can lead to the release of irritating gases and vapors upon thermal decomposition.

Analyse Biochimique

Biochemical Properties

3-Fluoro-5-formylphenylboronic acid plays a significant role in biochemical reactions. It is used as a synthetic intermediate in organic synthesis, particularly in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases .

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-5-formylphenylboronic acid is complex and involves several steps. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Metabolic Pathways

3-Fluoro-5-formylphenylboronic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-formylphenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-Fluoro-5-formylphenylboronic acid may involve large-scale borylation and formylation reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-5-formylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 3-Fluoro-5-carboxyphenylboronic acid.

Reduction: 3-Fluoro-5-hydroxymethylphenylboronic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluorophenylboronic acid: Similar structure but lacks the formyl group.

4-Formylphenylboronic acid: Similar structure but the formyl group is in the para position.

3-Formylphenylboronic acid: Similar structure but lacks the fluorine atom.

Uniqueness

3-Fluoro-5-formylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination of substituents imparts distinct electronic properties and reactivity, making it a valuable compound in various applications .

Activité Biologique

3-Fluoro-5-formylphenylboronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids, including this compound, have been recognized for their ability to interact with various biomolecules, making them valuable in drug development, particularly for antibacterial and anticancer applications.

- Molecular Formula : CHBFO

- Molecular Weight : 167.9 g/mol

- CAS Number : 328956-83-3

- Purity : ≥98%

The presence of a fluorine atom in the structure enhances the compound's acidity and lipophilicity, which may influence its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that 3-fluoro-5-formylphenylboronic acid exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that this compound has a stronger inhibitory effect compared to some existing antifungal agents like Tavaborole (AN2690), particularly against Bacillus cereus .

Table 1: Antimicrobial Activity of 3-Fluoro-5-formylphenylboronic Acid

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Escherichia coli | 50 | Higher than AN2690 |

| Bacillus cereus | 30 | Lower than AN2690 |

| Candida albicans | 40 | Similar activity |

Anticancer Activity

The anticancer potential of boronic acids has been explored extensively. In a case study involving various derivatives, including those related to 3-fluoro-5-formylphenylboronic acid, it was found that certain compounds could accelerate cell growth in glioblastoma cells rather than inhibit it. This suggests that while some derivatives may have potential as anticancer agents, others may not exhibit the desired effects .

Table 2: Anticancer Effects of Related Compounds

| Compound | LC50 (mg/mL) | Effect on Cell Growth |

|---|---|---|

| Rhodanine + p-tolualdehyde | 0.28 | Significant inhibition |

| Rhodanine + 2-fluoro-4-formylphenylboronic acid | 0.75 | Growth acceleration |

| Rhodanine + 3-fluoro-4-formylphenylboronic acid | 0.375 | Growth acceleration |

The mechanism by which boronic acids exert their biological effects often involves the inhibition of specific enzymes or receptors. For instance, docking studies have suggested that the binding affinity of 3-fluoro-5-formylphenylboronic acid to leucyl-tRNA synthetase (LeuRS) may play a crucial role in its antimicrobial activity. This enzyme is vital for protein synthesis in bacteria, and its inhibition can lead to bacterial death .

Propriétés

IUPAC Name |

(3-fluoro-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQDUOXSWHKHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624248 | |

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328956-60-1 | |

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.